

An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinolin-5-amine hydrochloride*

Cat. No.: *B172502*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **isoquinolin-5-amine hydrochloride**, a key chemical intermediate and a member of a class of compounds with significant biological activity. This document consolidates critical information on its chemical properties, synthesis, and its primary application as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy and other disease models.

Introduction

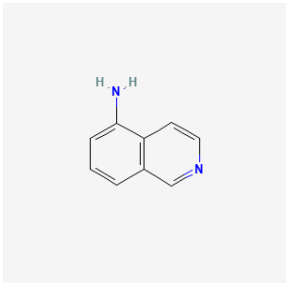
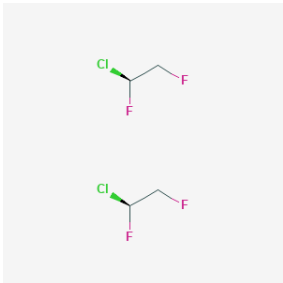
Isoquinolin-5-amine, and its hydrochloride salt, are heterocyclic aromatic compounds that serve as vital building blocks in medicinal chemistry. The isoquinoline nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.^{[1][2]} **Isoquinolin-5-amine hydrochloride** is of particular interest due to its relationship with potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair and the maintenance of genomic integrity.^{[3][4]}

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows to serve as a practical resource for researchers in drug discovery and development.

Chemical and Physical Properties

Isoquinolin-5-amine hydrochloride is the salt form of the parent compound, isoquinolin-5-amine (5-AIQ). The hydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for biological assays and potential drug formulations.

Table 1: Physicochemical Properties of Isoquinolin-5-amine and its Hydrochloride Salt

Property	Isoquinolin-5-amine	Isoquinolin-5-amine Hydrochloride	Reference(s)
CAS Number	1125-60-6	152814-23-8	[3]
Molecular Formula	C ₉ H ₈ N ₂	C ₉ H ₉ ClN ₂	[3]
Molecular Weight	144.17 g/mol	180.64 g/mol	[3]
IUPAC Name	isoquinolin-5-amine	isoquinolin-5-amine;hydrochloride	[3]
Appearance	Crystalline solid	Solid	
Melting Point	128 °C	Not specified	[1]
Aqueous Solubility	1.4 µg/mL (at pH 7.4)	Higher (water-soluble salt)	[1][5]
Log S (predicted)	-2.14 (very soluble)	-	[5]
Structure			[6]

Synthesis of Isoquinolin-5-amine Hydrochloride

The most direct synthesis of isoquinolin-5-amine involves the reduction of the corresponding nitro compound, 5-nitroisoquinoline. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline.

Materials:

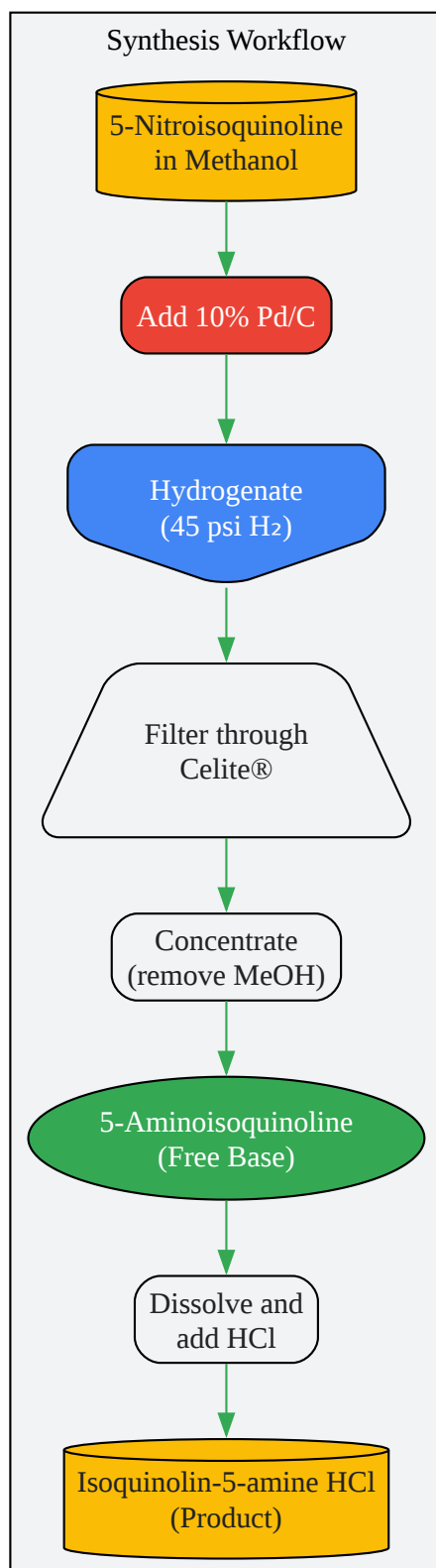
- 5-Nitroisoquinoline
- Methanol (MeOH)
- 10% Palladium on charcoal (Pd/C)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®) for filtration
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether or Ethanol for precipitation

Procedure:[\[7\]](#)

- **Dissolution:** Dissolve 5-nitroisoquinoline (e.g., 16.4 g) in methanol (200 mL) in a suitable hydrogenation vessel.
- **Catalyst Addition:** Carefully add 10% Palladium on charcoal (e.g., 1.64 g, 10% w/w) to the solution.
- **Hydrogenation:** Place the vessel on a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 45 psi.
- **Reaction Monitoring:** Allow the reaction to proceed with agitation until hydrogen uptake ceases, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).
- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small

amount of methanol to ensure complete recovery of the product.

- **Concentration:** Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 5-aminoisoquinoline.
- **Salt Formation:** Dissolve the crude 5-aminoisoquinoline in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
- **Precipitation and Isolation:** The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent like diethyl ether. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **isoquinolin-5-amine hydrochloride**.

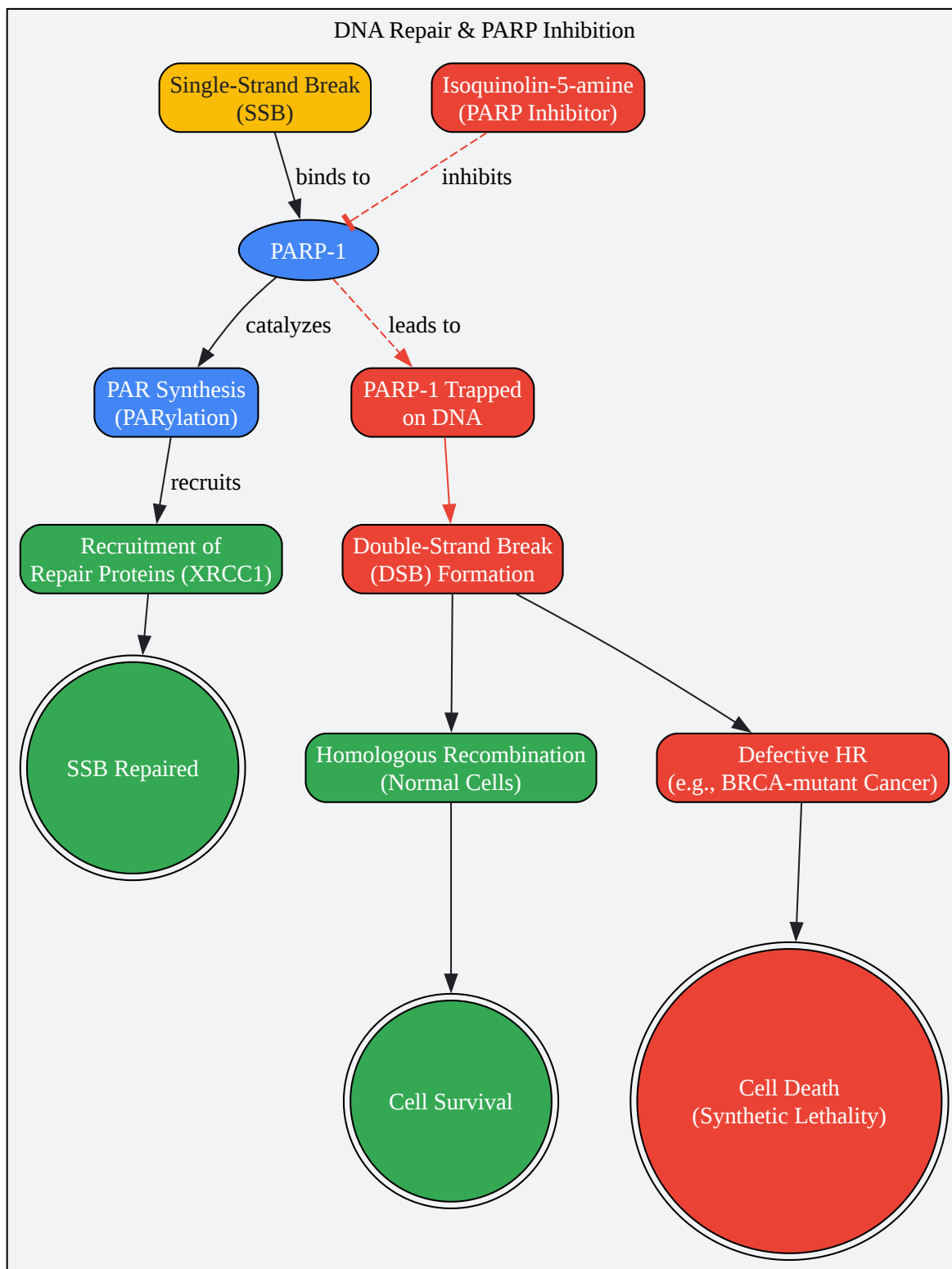
Biological Activity: PARP Inhibition

The primary biological application of isoquinolin-5-amine and its derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.

Mechanism of Action

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[8] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1), ultimately leading to the repair of the break.

PARP inhibitors, including the isoquinolin-5-amine class, are NAD⁺ mimetics that bind to the catalytic domain of PARP-1. This competitive inhibition prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA lesion. The stalled replication fork at the site of the trapped PARP-DNA complex leads to the formation of a more cytotoxic double-strand break (DSB). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/BRCA2), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.



[Click to download full resolution via product page](#)

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Potency and Quantitative Data

While isoquinolin-5-amine is widely cited as a PARP-1 inhibitor, specific IC₅₀ values are more readily available for its close, water-soluble analog, 5-aminoisoquinolin-1-one. This analog, where the isoquinoline core has a carbonyl group at the 1-position, is a potent inhibitor of both PARP-1 and PARP-2. The structural similarity and shared pharmacophore make its potency a relevant benchmark.

Table 2: In Vitro Potency of 5-Aminoisoquinolin-1-one and Other PARP Inhibitors

Compound	Target(s)	IC ₅₀	Assay Type	Reference(s)
5-Aminoisoquinolin-1-one	PARP-1, PARP-2	~240 nM	Semi-purified enzyme	
5-Aminoisoquinolin-1-one	Tankyrases	~10 µM	Not specified	
Olaparib	PARP-1, PARP-2	1-5 nM	Enzyme assay	
Rucaparib	PARP-1	1.4 nM (Ki)	Enzyme assay	
Niraparib	PARP-1 / PARP-2	3.8 nM / 2.1 nM	Enzyme assay	

Table 3: Analytical & Metabolic Data for 5-Aminoisoquinoline (5-AIQ)

Parameter	Value	Method	Reference(s)
Linear Concentration Range	1.0 to 666 ng/mL	UPLC-MS/MS in plasma	[5]
Mean Recovery from Plasma	79.1%	UPLC-MS/MS	[5]
Mean Matrix Effect	92.4%	UPLC-MS/MS	[5]
In Vitro Half-life ($t_{1/2}$)	14.5 min	Human Liver Microsomes	[5]
Intrinsic Clearance (Cl_{int})	47.6 μ L/min/mg	Human Liver Microsomes	[5]
Predicted GI Absorption	High	In Silico (SwissADME)	[5]
Predicted BBB Permeability	Yes	In Silico (SwissADME)	[5]

Experimental Protocols: Biological Assays

Several assay formats can be used to determine the inhibitory activity of compounds against PARP-1. Below is a generalized protocol for an ELISA-based method.

Protocol: ELISA-based PARP-1 Inhibition Assay

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1 in the presence of an inhibitor.

Materials:

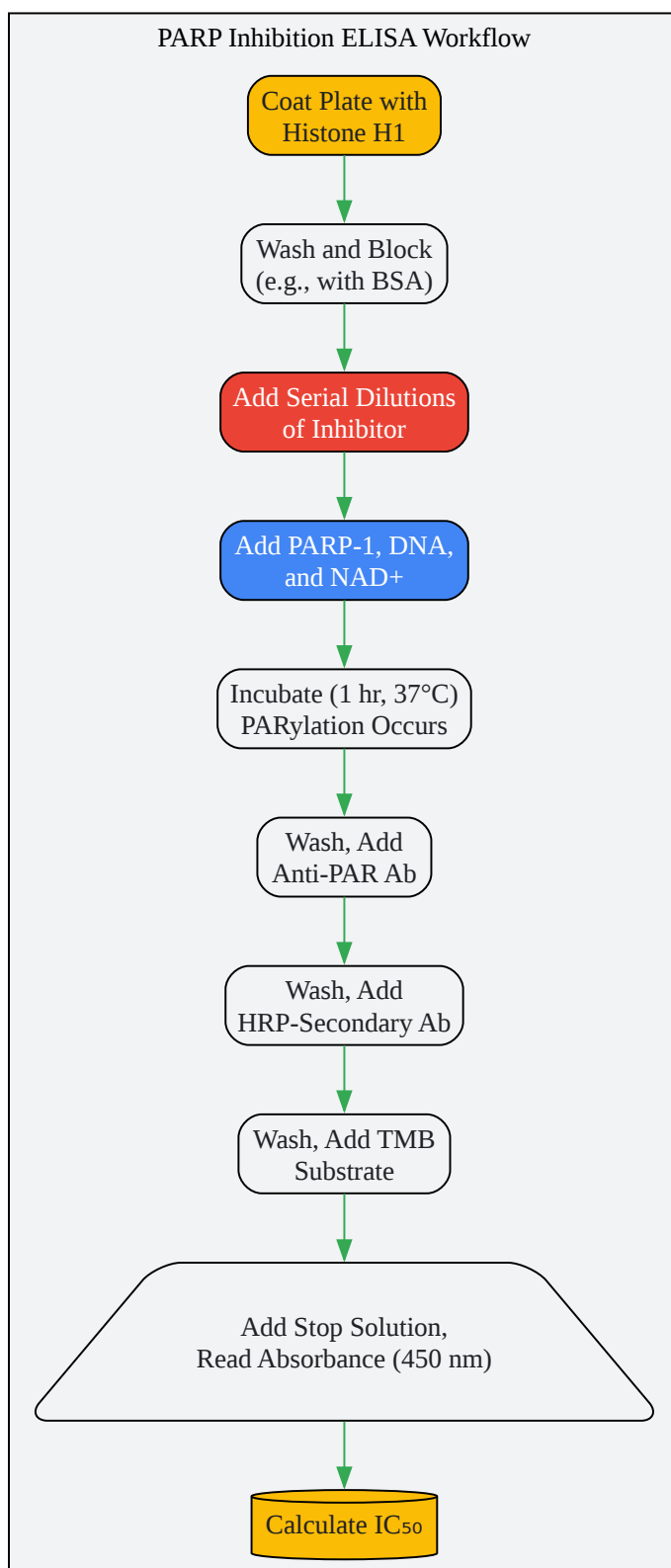
- High-binding 96-well plate
- Recombinant human PARP-1 enzyme
- Activated DNA (e.g., sheared salmon sperm DNA)
- Histone H1 (or other protein substrate for coating)

- β -Nicotinamide adenine dinucleotide (NAD⁺)
- **Isoquinolin-5-amine hydrochloride** (or other test inhibitor)
- Anti-PAR monoclonal antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure:[3]

- **Plate Coating:** Coat the wells of a 96-well plate with Histone H1 (e.g., 10 μ g/mL) overnight at 4°C. This histone will serve as the protein acceptor for PARylation.
- **Washing & Blocking:** Wash the plate three times with Wash Buffer. Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- **Inhibitor Addition:** Prepare serial dilutions of **isoquinolin-5-amine hydrochloride** in Assay Buffer. Add the diluted inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
- **Reaction Initiation:** Prepare a reaction mixture containing Assay Buffer, PARP-1 enzyme, activated DNA, and NAD⁺. Add this mixture to all wells (except the negative control) to start the reaction.
- **Incubation:** Incubate the plate for 1 hour at 37°C to allow for the PARylation reaction to occur.
- **Detection:**

- Wash the plate three times with Wash Buffer.
- Add the anti-PAR primary antibody to each well and incubate for 1 hour at 37°C.
- Wash the plate three times.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
- Wash the plate thoroughly.
- **Signal Development:** Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
- **Reading:** Stop the reaction by adding Stop Solution. The color will change from blue to yellow. Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The absorbance is proportional to the amount of PAR produced. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic curve.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical PARP-1 enzymatic inhibition ELISA.

Conclusion

Isoquinolin-5-amine hydrochloride is a valuable chemical entity in drug discovery, primarily as a foundational structure for the development of PARP inhibitors. Its favorable physicochemical properties, particularly the water solubility of its hydrochloride salt, and its straightforward synthesis make it an accessible tool for researchers. While its direct inhibitory potency against PARP-1 is moderate compared to clinically approved drugs, its scaffold has been instrumental in the design of highly potent and selective inhibitors. The detailed protocols and pathway diagrams provided in this guide offer a practical framework for professionals engaged in the synthesis, evaluation, and application of isoquinoline-based compounds in oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminoisoquinolinone, a novel inhibitor of poly(adenosine disphosphate-ribose) polymerase, reduces microvascular liver injury but not mortality rate after hepatic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoisoquinoline | C₉H₈N₂ | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172502#isoquinolin-5-amine-hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com